molecular formula C7H10N2O2S B1344999 N-Ethylpyridine-3-sulfonamide CAS No. 4810-40-6

N-Ethylpyridine-3-sulfonamide

Cat. No. B1344999
CAS RN: 4810-40-6
M. Wt: 186.23 g/mol
InChI Key: IWPLNORLLKQJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde leads to the formation of a new sulfonamide Schiff base, which is then used to construct novel complexes with metals such as copper, nickel, and zinc . This process demonstrates the versatility of sulfonamide compounds in forming coordination complexes with different geometries and properties.

Molecular Structure Analysis

Sulfonamide compounds can engage in a variety of molecular interactions, which are crucial for their supramolecular assembly. The study of sulfonamide−pyridine-N-oxide cocrystals reveals that the sulfonamide NH donor consistently forms hydrogen bonds with the N-oxide acceptor. The geometry of these interactions can vary, leading to different structural motifs such as discrete chains or cyclic motifs . These interactions are fundamental to understanding the molecular structure and potential applications of sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. For example, the non-enzymatic reaction of a nitroso compound with glutathione under physiological conditions results in the formation of N-hydroxy-sulfonamide, a new type of linkage between arylnitroso compounds and thiols . This reaction is significant as it suggests a potential detoxification mechanism for carcinogenic compounds in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the nature of their interactions. For example, the presence of anion hydrogen sulfate in the N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate catalyst affects the promotion of one-pot multi-component and condensation reactions . This highlights the importance of understanding the intrinsic properties of sulfonamide compounds to optimize their use in various chemical processes.

Scientific Research Applications

Sulfonimidates

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of Application : Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Pyridines with Sulfonamide Moiety

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Pyridines with a sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .
  • Methods of Application : The synthesis was carried out in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .
  • Results or Outcomes : The synthesis resulted in new pyridines with a sulfonamide moiety .

properties

IUPAC Name

N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLNORLLKQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649578
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpyridine-3-sulfonamide

CAS RN

4810-40-6
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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